5-methyl-1-hexen-3-ol chemical structure and physical properties
5-methyl-1-hexen-3-ol chemical structure and physical properties
An In-depth Technical Guide to 5-Methyl-1-hexen-3-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-methyl-1-hexen-3-ol, a chiral secondary allylic alcohol. Our focus extends beyond a simple recitation of properties to an in-depth analysis of its structure, synthesis, and handling, grounded in established chemical principles. This document is designed to serve as a practical resource for laboratory professionals engaged in synthetic chemistry and materials science.
Molecular Structure and Identification
5-Methyl-1-hexen-3-ol, systematically named 5-methylhex-1-en-3-ol according to IUPAC nomenclature, is a C7 organic compound.[1] Its structure features a vinyl group and a hydroxyl group on the same aliphatic chain, classifying it as an unsaturated secondary alcohol. The presence of a stereocenter at the C-3 position means the molecule exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various solvents and reaction conditions, as well as for planning purification strategies. The data presented below, largely derived from computational models and estimates, provides a foundational dataset for experimental design.
| Property | Value | Source |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Boiling Point | 178.73°C (estimated) | [2] |
| Melting Point | 26°C (estimated) | [2] |
| Density | 0.8596 g/mL (estimated) | [2] |
| Flash Point | 38.0°C (predicted) | [2] |
| Water Solubility | 15,840 mg/L at 25°C (estimated) | [8] |
| LogP (Octanol/Water) | 1.9 (predicted) | [1][5] |
| pKa | 14.49 ± 0.20 (predicted) | [6] |
| Refractive Index | 1.432 (predicted) | [2] |
Spectroscopic Profile
Characterization of 5-methyl-1-hexen-3-ol relies on standard spectroscopic techniques. While raw spectral data is not reproduced here, authoritative sources confirm the availability of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra, which are indispensable for structural verification following synthesis.[1]
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Mass Spectrometry: The GC-MS profile is available in public databases and is crucial for confirming the molecular weight and fragmentation pattern.[1]
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Infrared Spectroscopy: The IR spectrum will prominently feature a broad absorption band characteristic of the O-H stretch of the alcohol group (typically ~3300 cm⁻¹) and sharp peaks corresponding to the C=C stretch of the vinyl group (~1640 cm⁻¹) and sp² C-H stretches (~3080 cm⁻¹).[1]
Synthesis Protocol: A Grignard Approach
The synthesis of a secondary alcohol like 5-methyl-1-hexen-3-ol is classically achieved via the Grignard reaction. This method is favored for its reliability and efficiency in forming carbon-carbon bonds.[9] The core of this synthesis is the nucleophilic addition of a Grignard reagent to a carbonyl compound.[10]
For this specific target, the logical disconnection points to the reaction between vinylmagnesium bromide and isovaleraldehyde (3-methylbutanal) .
Expertise-Driven Rationale:
The choice of a Grignard reaction is a deliberate one. It is a robust and well-understood transformation. The primary challenge in any Grignard synthesis is the strict exclusion of protic sources, particularly water. The organomagnesium halide is a potent base and will be readily quenched by any acidic protons, leading to a failed reaction and recovery of the corresponding alkane (ethene in this case). Therefore, all glassware must be rigorously oven- or flame-dried, and all solvents must be anhydrous. The use of an inert atmosphere (Nitrogen or Argon) is not merely a suggestion but a critical parameter for success.
Self-Validating Experimental Protocol:
This protocol is designed to be self-validating. Successful initiation of the Grignard reaction is typically evidenced by a slight exotherm and the appearance of a cloudy, grayish solution. The reaction's progression can be monitored by thin-layer chromatography (TLC), and the final product's identity is confirmed via the spectroscopic methods mentioned previously.
Step 1: Apparatus Setup
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen or argon inlet.
-
Thoroughly dry all glassware in an oven at >120°C for several hours and allow it to cool under a stream of inert gas.
Step 2: Reaction Execution
-
Charge the flask with isovaleraldehyde (1.0 equivalent) dissolved in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the flask to 0°C using an ice-water bath. This is a crucial control step to manage the exothermic nature of the addition and prevent side reactions.
-
Add vinylmagnesium bromide (typically a 1.0 M solution in THF, 1.1 equivalents) to the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred aldehyde solution over 30-60 minutes, maintaining the internal temperature below 10°C.
Step 3: Reaction Quench and Work-up
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure completion.
-
Cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic salt solution protonates the intermediate alkoxide to form the final alcohol while being mild enough to avoid degradation of the product. It also helps to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
Step 4: Purification
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel to yield pure 5-methyl-1-hexen-3-ol.
Synthesis Workflow Diagram:
Caption: A generalized workflow for the Grignard synthesis of 5-methyl-1-hexen-3-ol.
Safety, Handling, and Hazards
As a flammable and irritant compound, proper handling of 5-methyl-1-hexen-3-ol is paramount for laboratory safety.[1][7]
-
GHS Hazard Classification:
-
Flammable Liquid and Vapor (H226): Keep away from heat, sparks, and open flames.[1][7][11]
-
Causes Skin Irritation (H315): Wear protective gloves.[1][7]
-
Causes Serious Eye Irritation (H319): Wear safety glasses or goggles.[1][7]
-
May Cause Respiratory Irritation (H335): Use only in a well-ventilated area or fume hood.[1]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Applications and Scientific Relevance
The primary documented utility of 5-methyl-1-hexen-3-ol is as a chemical intermediate in organic synthesis.[6] For instance, it serves as a precursor in the synthesis of iso-butyl vinyl ketone.[6] This ketone is a major component in the defensive secretions of certain harvestman species (Opiliones), such as Iporangaia pustulosa and Neosadocus maximus, highlighting a potential application in chemical ecology research.[6] Its bifunctional nature—containing both a nucleophilic alcohol and an electrophilic alkene—makes it a versatile building block for the synthesis of more complex molecules.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5314815, 5-Methyl-1-hexen-3-ol. PubChem. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 143856, 5-Methyl-1-hexyn-3-ol. PubChem. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13494569, (3E)-5-methyl-3-hexen-1-ol. PubChem. [Link]
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Cheméo (n.d.). Chemical Properties of 5-Methyl-1-hexyn-3-ol (CAS 61996-79-0). Chemeo.com. [Link]
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PubChemLite (n.d.). 5-methyl-1-hexen-3-ol (C7H14O). PubChemLite. [Link]
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NextSDS (n.d.). 5-methylhex-1-en-3-ol — Chemical Substance Information. NextSDS.com. [Link]
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Organic Syntheses (n.d.). In situ propargylic Grignard addition to vinylic ketone; 3-Methyl-1-hexene-5-yn-3-ol. Orgprepdaily.wordpress.com. [Link]
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SpectraBase (n.d.). (E)-5-Methylhex-3-en-2-ol. Spectrabase.com. [Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3014081, 5-Methyl-1-hexen-3-one. PubChem. [Link]
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Organic Chemistry Portal (n.d.). Grignard Reaction. Organic-chemistry.org. [Link]
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NIST (n.d.). 5-Methyl-5-hexen-3-ol. NIST WebBook. [Link]
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NIST (n.d.). 5-Methyl-5-hexen-3-yn-2-ol. NIST WebBook. [Link]
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Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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The Good Scents Company (n.d.). 1-hexen-3-ol. Thegoodscentscompany.com. [Link]
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The Organic Chemistry Tutor (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
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Wang, Y., et al. (2011). Synthesis of 2-Hydroxy-5-methyl-3-hexanone. Journal of Chemical Research. [Link]
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